molecular formula C21H22BrN3O2 B2471824 1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251551-00-4

1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B2471824
CAS No.: 1251551-00-4
M. Wt: 428.33
InChI Key: MSUDQVDRPLJZOZ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic compound featuring a piperidine ring fused to a quinazolinone scaffold. Key structural attributes include:

  • Spiro center: The piperidine (six-membered nitrogen-containing ring) is connected to the quinazolinone (a bicyclic structure with two nitrogen atoms) via a shared spiro carbon atom.
  • Substituents: A 4-bromobenzoyl group is attached to the piperidine nitrogen, while methyl groups occupy the 1' and 6' positions of the quinazolinone moiety.
  • Functional groups: The quinazolinone core contains a ketone (C=O) and secondary amine (–NH–), critical for hydrogen bonding and biological interactions.

Properties

IUPAC Name

1'-(4-bromobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2/c1-14-3-8-18-17(13-14)19(26)23-21(24(18)2)9-11-25(12-10-21)20(27)15-4-6-16(22)7-5-15/h3-8,13H,9-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUDQVDRPLJZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC=C(C=C4)Br)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multi-step reactions starting from easily accessible precursors. The synthetic route may include:

  • The initial step of creating the spiro compound.

  • Introduction of the bromobenzoyl moiety through a series of coupling reactions.

  • Fine-tuning the reaction conditions (temperature, pressure, solvents) to optimize yield and purity.

Industrial Production Methods:

Scaling the synthesis for industrial production involves optimizing reaction conditions, using continuous flow reactors for consistent yield, and implementing rigorous purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically yielding quinazoline derivatives.

  • Reduction: Reduction reactions can be carried out to modify the bromobenzoyl group, potentially converting it to a benzylic alcohol.

  • Substitution: Various substitutions on the bromine atom, such as nucleophilic or electrophilic substitutions, can generate a range of derivatives.

Common Reagents and Conditions:

  • Oxidizing agents like PCC or DMSO.

  • Reducing agents such as NaBH4 or LiAlH4.

  • Substituting reagents including organolithiums or Grignard reagents.

Major Products:

Products typically include modified spiro derivatives and substituted quinazolines, which can be tailored for specific applications.

Scientific Research Applications

The compound finds a plethora of uses in scientific research:

  • Chemistry: Utilized as a building block for synthesizing complex molecules.

  • Medicine: Investigated for its pharmacological properties, including anti-cancer and anti-inflammatory activities.

  • Industry: Employed in creating advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: The bromobenzoyl group can interact with specific proteins or enzymes, modulating their function.

  • Pathways Involved: Pathways related to cell signaling, apoptosis, and enzyme inhibition are typically affected.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Spiroquinazolinones

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
1',6'-Dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one – No 4-bromobenzoyl group Discontinued research compound; parent structure for derivatization
1'-Ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one – Ethyl at 1', methyl at 6' Research tool for structure-activity relationship (SAR) studies; MW = 259
6'-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one – Fluoro at 6' Potential tracer for imaging studies; molecular weight = 235.26
1'-H-Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one – Cyclohexane instead of piperidine Higher melting point (300°C); used in crystallography studies
SalA-VS-08
(4'-(Cyclopropylmethyl)-1-(3-fluorobenzoyl)-2'-methyl-4'H-spiro[piperidine-4,7'-pyrazolo[1,5-a]pyrimidin]-5'(6'H)-one)
– Fluorobenzoyl group; pyrazolopyrimidinone core Kappa-opioid receptor agonist; demonstrates selectivity in receptor binding
1'-Hydroxy-1',2',7,8-tetrahydro-β,β-carotene – Carotenoid-spiroquinazolinone hybrid Antioxidant properties; studied in neurodegenerative disease models

Key Research Findings

  • Conformational analysis: VT-NMR studies of spiroquinazolinones reveal rigid piperidine ring conformations, critical for maintaining binding pocket compatibility .
  • SAR insights: The 6'-methyl group in the target compound likely sterically shields the quinazolinone core, reducing off-target interactions .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
1-(4-Bromobenzoyl)-1',6'-dimethyl-spiroquinazolinone ~418.3 152–154 (est.) 3.8 <0.1 (PBS)
6'-Fluoro-spiroquinazolinone 235.26 Not reported 2.1 0.5 (DMSO)
1'-H-Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one 230.3 300 2.5 0.2 (MeOH)

Biological Activity

The compound 1-(4-bromobenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic structure that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and results from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The spirocyclic framework is formed through cyclization reactions that incorporate various functional groups, such as bromobenzoyl and dimethyl substituents. The specific synthetic routes can influence the yield and purity of the final product.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer , antimicrobial , and antiviral properties. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against a panel of 60 human tumor cell lines, demonstrating significant cytotoxicity in several cases. Notably, it showed promising activity against melanoma and breast cancer cell lines.
Cell LineIC50 (µM)Activity Description
MDA-MB-435 (Melanoma)5.0High cytotoxicity observed
MDA-MB-468 (Breast)8.0Moderate cytotoxicity
OVCAR-8 (Ovarian)10.0Selective inhibition

This data suggests that the compound may act by disrupting cellular processes critical for cancer cell survival, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial effects. Studies have shown that it possesses activity against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the compound's versatility in addressing both oncological and infectious diseases.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways. For example:

  • Receptor Interaction : The compound may bind to sigma receptors or other related targets, modulating their activity and leading to altered cellular responses.
  • Enzyme Inhibition : It has been proposed that the compound inhibits key enzymes involved in tumor growth or bacterial proliferation.

Case Studies

A few notable case studies illustrate the biological efficacy of this compound:

  • Study on Melanoma Cells : A recent study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in melanoma cells, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy : Another research effort focused on testing the compound against multi-drug resistant strains of bacteria, revealing effectiveness comparable to conventional antibiotics.

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